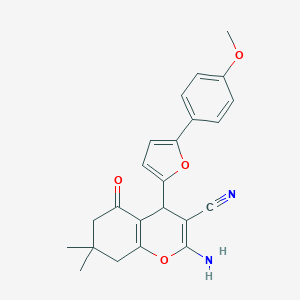![molecular formula C21H27N2O3+ B285942 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285942.png)
3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium is a chemical compound that has been extensively studied in the fields of biochemistry and molecular biology. This compound has shown great potential in various research applications due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium involves the inhibition of certain enzymes and ion channels. This compound has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular signaling pathways. It also inhibits the activity of certain ion channels, which are involved in the regulation of membrane potential and neurotransmitter release.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium are diverse and depend on the specific research application. This compound has been shown to modulate the activity of various enzymes, ion channels, and signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium in lab experiments include its unique properties, its ability to modulate various biochemical and physiological processes, and its potential as a therapeutic agent. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for research involving 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium. Some potential areas of research include the development of new drugs and therapies based on this compound, the study of its mechanism of action in more detail, and the exploration of its potential as a tool for the study of various biochemical and physiological processes. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments.
Synthesemethoden
The synthesis of 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium is a complex process that involves several steps. The first step is the reaction of 4-methoxyphenol with epichlorohydrin to form 4-(2,3-epoxypropoxy)anisole. The second step involves the reaction of 4-(2,3-epoxypropoxy)anisole with 1-methyl-2-propylimidazole to form the final product, 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium.
Wissenschaftliche Forschungsanwendungen
3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium has been widely used in scientific research due to its unique properties. This compound has been used in the study of various biochemical and physiological processes such as enzyme kinetics, protein-protein interactions, and ion channel function. It has also been used in the development of new drugs and therapies for various diseases.
Eigenschaften
Molekularformel |
C21H27N2O3+ |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H27N2O3/c1-4-7-21-22(2)19-8-5-6-9-20(19)23(21)14-16(24)15-26-18-12-10-17(25-3)11-13-18/h5-6,8-13,16,24H,4,7,14-15H2,1-3H3/q+1 |
InChI-Schlüssel |
HWPRDXABNCMASC-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O)C |
Kanonische SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)

![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)

![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)

![5-(4-Methylbenzylidene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285887.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)